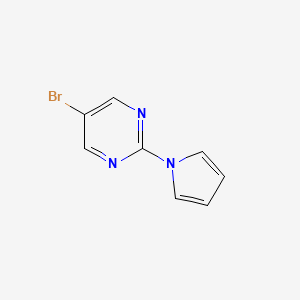

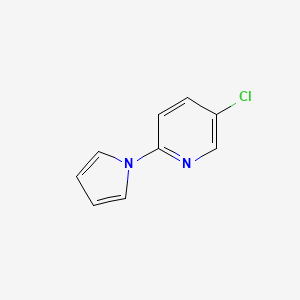

5-chloro-2-(1H-pyrrol-1-yl)pyridine

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to "5-chloro-2-(1H-pyrrol-1-yl)pyridine" involves various chemical routes, including nucleophilic substitution reactions and Suzuki reactions. These methods enable the formation of complex heterocyclic structures, showcasing the diversity and adaptability of synthetic strategies for constructing pyridine derivatives with specific functional groups (Jin et al., 2023).

Molecular Structure Analysis Molecular structure determination of these compounds often employs X-ray diffraction and density functional theory (DFT) calculations. This analysis reveals the geometric and electronic configurations, aiding in understanding the compound's reactivity and stability. For example, the crystal structure and computational study of related pyrazole derivatives highlight the application of X-ray diffraction and DFT to elucidate structural details (Shen et al., 2012).

Chemical Reactions and Properties Chemical reactions involving "5-chloro-2-(1H-pyrrol-1-yl)pyridine" derivatives are diverse, including cyclization and rearrangement reactions. These reactions are pivotal for synthesizing agrochemicals or medicinal compounds, demonstrating the chemical versatility and utility of these heterocyclic compounds (Ghelfi et al., 2003).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. High-resolution X-ray diffraction data provide insights into the charge density distribution, offering a deeper understanding of the intermolecular interactions that dictate the physical properties of these molecules (Hazra et al., 2012).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophilic or electrophilic attack and the formation of hydrogen bonds, are essential for predicting the behavior of "5-chloro-2-(1H-pyrrol-1-yl)pyridine" in various chemical environments. Studies involving detailed spectroscopic characterization and quantum chemical analyses are crucial for understanding these properties and designing new compounds with desired reactivities (Trofimov et al., 2005).

Aplicaciones Científicas De Investigación

1. Synthesis of Ruthenium Carbonyl Complexes

5-chloro-2-(1H-pyrrol-1-yl)pyridine and related compounds have been used in the synthesis of ruthenium carbonyl complexes. The treatment of similar pyrrole-based ligands with halogenation reagents generated various chloro-pyrrole derivatives. These compounds were then reacted with ruthenium to form complex structures, characterized by various spectroscopic methods and X-ray diffraction studies. This illustrates the compound's utility in creating complex metal-organic structures (Wang et al., 2019).

2. Excited-State Intramolecular Proton Transfer Studies

Research has explored the excited-state intramolecular proton transfer (ESIPT) processes in structures similar to 5-chloro-2-(1H-pyrrol-1-yl)pyridine. The studies involved electronic structure calculations and nonadiabatic dynamics simulations to understand the effect of different structural features on ESIPT processes. This research is crucial for designing relevant ESIPT systems, highlighting the compound's role in advanced molecular studies (Li et al., 2018).

3. Herbicidal Applications

Derivatives of 5-chloro-2-(1H-pyrrol-1-yl)pyridine have been studied for their herbicidal properties. Different chloro analogs of the compound showed varying biological properties as herbicides. The research involved molecular modeling techniques to understand the transport problems associated with these compounds, demonstrating their potential in agricultural applications (Andrea et al., 1990).

4. Synthesis and Characterization in Organic Chemistry

The compound and its derivatives have been synthesized and characterized for various organic chemistry applications. Studies included the synthesis of pyrazole derivatives, characterization by NMR, IR spectroscopies, and other analytical methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Shen et al., 2012).

5. Antimicrobial Agent Development

5-chloro-2-(1H-pyrrol-1-yl)pyridine derivatives have been explored for their potential as antimicrobial agents. Modifications to the pyrrole structure, such as chlorine, amide, and oxazole fragments, have been investigated for new antimicrobial compounds. This research is crucial for developing new therapeutic agents against infectious diseases (2020).

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that the pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its physical and chemical properties such as density (12±01 g/cm3), boiling point (2787±250 °C at 760 mmHg), and molecular weight (178618) suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that the effects could be diverse and dependent on the specific target and biological context .

Propiedades

IUPAC Name |

5-chloro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJCJXUACDUAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(1H-pyrrol-1-yl)pyridine | |

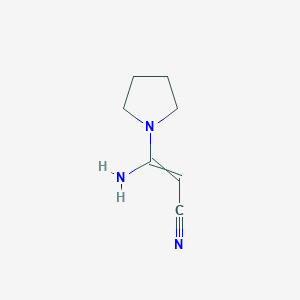

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

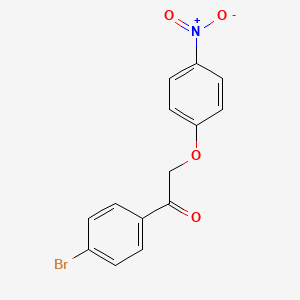

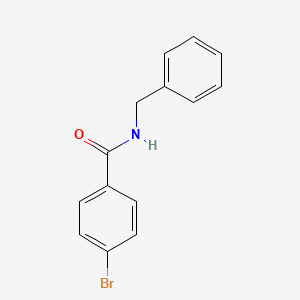

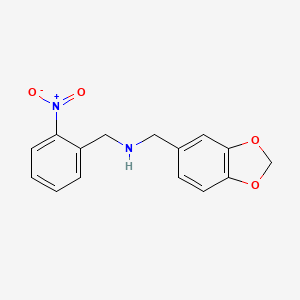

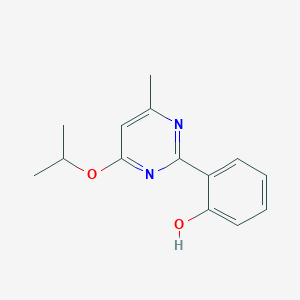

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.